molecular formula C12H12N2O2 B2424263 (1R,2R)-2-(1-Methylindazol-3-yl)cyclopropane-1-carboxylic acid CAS No. 2227803-25-8

(1R,2R)-2-(1-Methylindazol-3-yl)cyclopropane-1-carboxylic acid

Katalognummer B2424263
CAS-Nummer: 2227803-25-8
Molekulargewicht: 216.24
InChI-Schlüssel: HXAURPVDLSPCAU-RKDXNWHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R)-2-(1-Methylindazol-3-yl)cyclopropane-1-carboxylic acid is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as MI-3 and is a potent inhibitor of the E3 ubiquitin ligase activity of the cellular inhibitor of apoptosis protein 1 (cIAP1).

Wirkmechanismus

The mechanism of action of (1R,2R)-2-(1-Methylindazol-3-yl)cyclopropane-1-carboxylic acid involves the inhibition of the E3 ubiquitin ligase activity of cIAP1. This leads to the stabilization of the pro-apoptotic protein, second mitochondria-derived activator of caspases (SMAC), which then binds to and inhibits the anti-apoptotic proteins, X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis protein 2 (cIAP2). This ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (1R,2R)-2-(1-Methylindazol-3-yl)cyclopropane-1-carboxylic acid can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. It has also been found to have anti-inflammatory effects, which could make it a potential therapeutic agent for inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of (1R,2R)-2-(1-Methylindazol-3-yl)cyclopropane-1-carboxylic acid is its potent inhibition of cIAP1, which makes it a promising candidate for cancer therapy. However, one of the limitations is that it is a complex compound to synthesize, which could make it difficult to produce in large quantities for clinical use.

Zukünftige Richtungen

There are several future directions for research on (1R,2R)-2-(1-Methylindazol-3-yl)cyclopropane-1-carboxylic acid. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its mechanism of action in more detail, which could lead to the development of more potent and selective inhibitors of cIAP1. Additionally, further research could be done to optimize the synthesis of (1R,2R)-2-(1-Methylindazol-3-yl)cyclopropane-1-carboxylic acid, making it more efficient and cost-effective to produce.

Synthesemethoden

The synthesis of (1R,2R)-2-(1-Methylindazol-3-yl)cyclopropane-1-carboxylic acid is a complex process that involves multiple steps. The first step involves the preparation of the key intermediate, 1-methyl-3-nitroindazole. This intermediate is then reduced to 1-methylindazole-3-amine, which is then reacted with cyclopropanecarboxylic acid to produce the final product, (1R,2R)-2-(1-Methylindazol-3-yl)cyclopropane-1-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

(1R,2R)-2-(1-Methylindazol-3-yl)cyclopropane-1-carboxylic acid has been extensively studied for its potential applications in the field of medicine. It has been found to be a potent inhibitor of cIAP1, which is a protein that is overexpressed in many types of cancer. Inhibition of cIAP1 can lead to the induction of apoptosis in cancer cells, making it a promising target for cancer therapy.

Eigenschaften

IUPAC Name

(1R,2R)-2-(1-methylindazol-3-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14-10-5-3-2-4-7(10)11(13-14)8-6-9(8)12(15)16/h2-5,8-9H,6H2,1H3,(H,15,16)/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAURPVDLSPCAU-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C3CC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=N1)[C@@H]3C[C@H]3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 139022394

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.